

# ML67-33: A Technical Guide for Studying Mechanosensitive K2P Channels

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ML67-33

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This document provides an in-depth technical overview of **ML67-33**, a small molecule activator of the two-pore domain potassium (K2P) channels, specifically the mechanosensitive TREK and TRAAK subfamilies. It is designed to serve as a comprehensive resource for researchers utilizing this compound to investigate the physiological roles of these channels and to explore their therapeutic potential.

## Introduction to ML67-33 and Mechanosensitive Channels

Mechanosensitive ion channels are critical transducers of physical force into biochemical signals, playing pivotal roles in processes such as touch, hearing, proprioception, and cellular volume regulation. The K2P family of potassium channels, particularly the TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) subtypes, are well-established as polymodal channels that respond to both mechanical stimuli (such as membrane stretch) and temperature.<sup>[1][2]</sup> These channels contribute to the "leak" potassium currents that stabilize the resting membrane potential, thereby controlling cellular excitability.

**ML67-33** is a dihydroacridine analogue identified through high-throughput screening as a selective activator of this mechanosensitive subgroup of K2P channels.<sup>[1]</sup> Its ability to rapidly and reversibly increase channel currents makes it a valuable pharmacological tool for

elucidating the complex biology of TREK/TRAAK channels in various physiological and pathological contexts, including pain, migraine, and anesthesia.[1]

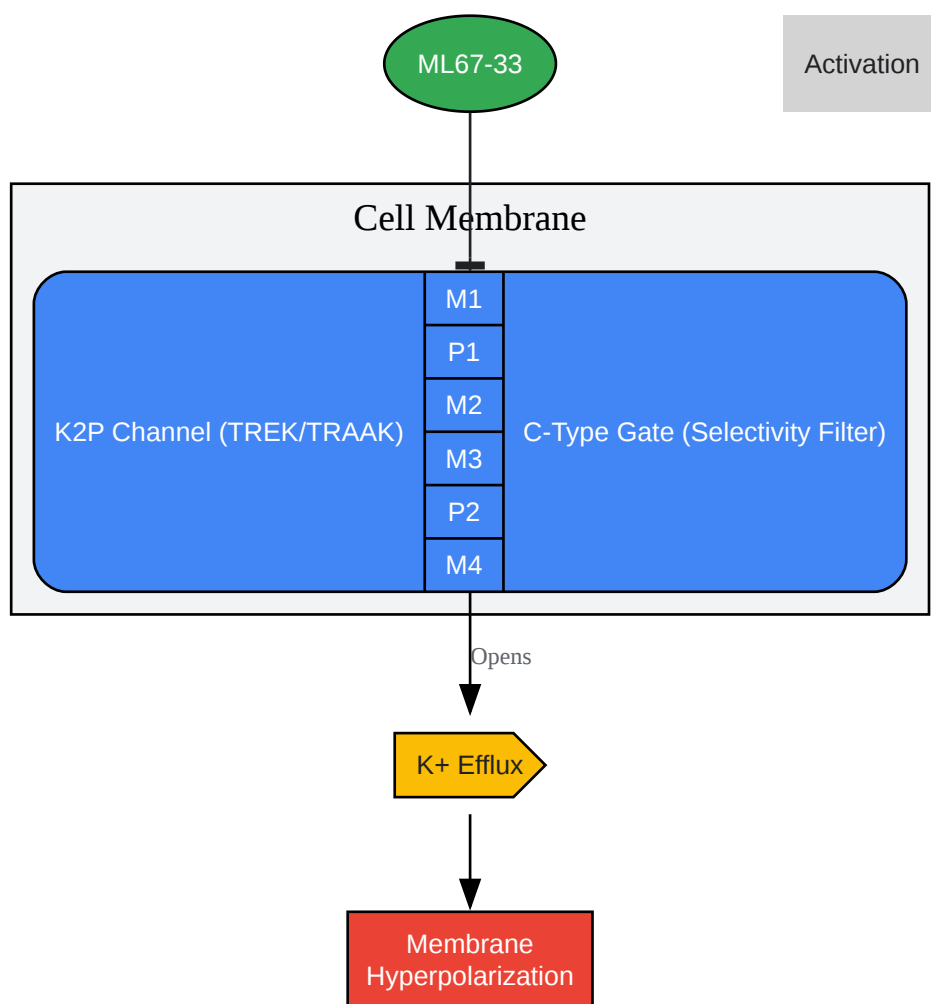
## Compound Profile and Properties

**ML67-33** is a chemical probe with well-defined properties, enabling its use in a variety of experimental settings.

Property	Value	Reference
Chemical Name	2,7-Dichloro-9,10-dihydro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine	
Molecular Formula	C <sub>18</sub> H <sub>17</sub> Cl <sub>2</sub> N <sub>5</sub>	
Molecular Weight	374.27 g/mol	
CAS Number	1443290-89-8	
Appearance	Solid	
Purity	≥98% (HPLC)	
Solubility	Soluble to 100 mM in DMSO	
Storage	Store at -20°C	

## Mechanism of Action and Selectivity

**ML67-33** activates TREK-1, TREK-2, and TRAAK channels through a novel mechanism. Biophysical studies indicate that it acts on the extracellular, selectivity filter-based "C-type" gate.[1][2] This is the core gating apparatus of the channel, upon which various modulatory signals converge. By targeting this gate, **ML67-33** effectively increases the potassium efflux, leading to membrane hyperpolarization and decreased cellular excitability.[1]



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Caption: Mechanism of **ML67-33** action on K2P channels.

A key advantage of **ML67-33** is its selectivity within the K2P family. While it potently activates the TREK/TRAAK subfamily, it has been shown to be ineffective against more distantly related K2P channels, such as those in the TASK and TRESK subfamilies.<sup>[1][2]</sup>

## Quantitative Data: Potency and Efficacy

The potency of **ML67-33** has been quantified in various expression systems. The half-maximal effective concentration (EC<sub>50</sub>) values highlight its activity in the low micromolar range.

Channel	Expression System	EC <sub>50</sub> Value (μM)	Reference
K <sub>2</sub> P2.1 (TREK-1)	Xenopus Oocytes	21.8 - 29.4	
K <sub>2</sub> P2.1 (TREK-1)	HEK293 Cells	9.7	[3]
K <sub>2</sub> P2.1 (TREK-1)	Cell-free	36.3	[3]
K <sub>2</sub> P10.1 (TREK-2)	Xenopus Oocytes	30.2	
K <sub>2</sub> P4.1 (TRAAK)	Xenopus Oocytes	27.3	

## Experimental Protocols

**ML67-33** can be studied using several well-established biophysical and cell-based assays. The following sections provide detailed methodologies for key experiments.

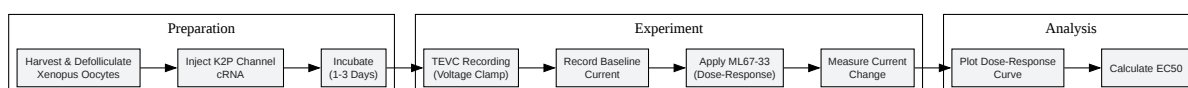
### Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is the gold standard for characterizing the pharmacology of ion channels expressed in a heterologous system and was used to determine the primary EC<sub>50</sub> values for **ML67-33**.<sup>[1][2]</sup>

Methodology:

- **Oocyte Preparation:** Harvest and defolliculate Stage V-VI oocytes from *Xenopus laevis*.
- **cRNA Injection:** Inject oocytes with cRNA encoding the specific K2P channel subunit of interest (e.g., K<sub>2</sub>P2.1, K<sub>2</sub>P10.1, or K<sub>2</sub>P4.1). Incubate for 1-3 days to allow for channel expression.
- **Stock Solution Preparation:** Prepare a concentrated stock solution of **ML67-33** (e.g., 100 mM) in DMSO.
- **Recording Setup:** Place an oocyte in the recording chamber perfused with a standard recording solution (e.g., ND96). Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.

- Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -80 mV.
- Data Acquisition: Apply voltage ramps or steps (e.g., a ramp from -150 mV to +50 mV) to elicit channel currents.<sup>[2]</sup> Record baseline currents.
- Compound Application: Perfuse the chamber with recording solution containing the desired concentration of **ML67-33**. It is crucial to perform serial dilutions from the stock solution to achieve the final concentrations.
- Dose-Response Analysis: Record currents at various concentrations of **ML67-33**. Plot the normalized current increase against the compound concentration and fit the data with the Hill equation to determine the EC<sub>50</sub>.



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Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

## Patch-Clamp Electrophysiology in Mammalian Cells

This technique allows for the study of **ML67-33**'s effects on K2P channels in a more native cellular environment, such as HEK293 cells.

Methodology:

- Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a plasmid containing the K2P channel cDNA and a fluorescent reporter (e.g., GFP).
- Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

- Recording: Identify transfected cells via fluorescence. Form a high-resistance ( $>1\text{ G}\Omega$ ) "giga-seal" between the micropipette and the cell membrane.
- Whole-Cell Configuration: Apply a brief suction pulse to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
- Data Acquisition: Clamp the cell at a desired holding potential and record baseline currents.
- Compound Application: Perfuse the cell with an extracellular solution containing **ML67-33**.
- Analysis: Measure the change in holding current or the response to voltage steps before and after compound application.

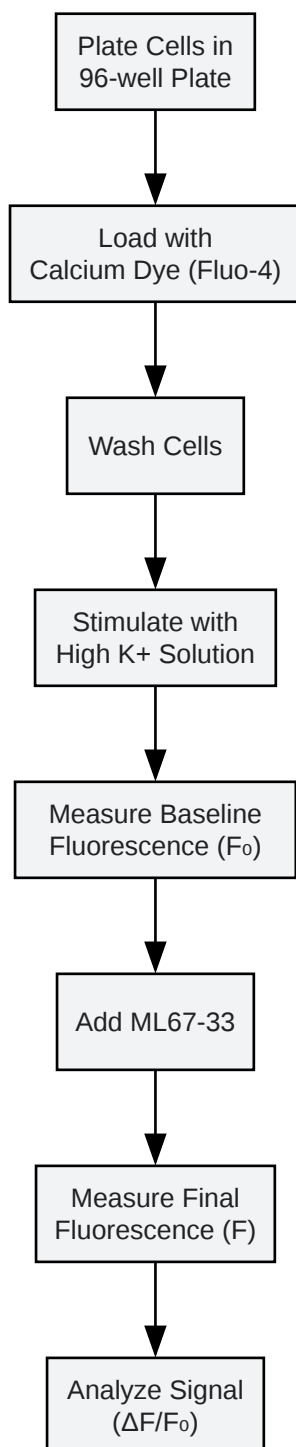
## Calcium Imaging Assays

While K2P channels are permeable to potassium, their activation hyperpolarizes the cell, which can inhibit voltage-gated calcium channels (VGCCs). This indirect effect can be monitored using calcium imaging, a technique suitable for higher-throughput screening.[\[4\]](#)[\[5\]](#)[\[6\]](#)

### Methodology:

- Cell Plating: Plate cells (e.g., HEK293 expressing the K2P channel and a VGCC) in a 96-well plate.[\[6\]](#)
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer. Probenecid can be included to prevent dye leakage.[\[6\]](#)[\[7\]](#)
- Baseline Measurement: After washing, measure the baseline fluorescence using a plate reader or fluorescence microscope.
- Cell Stimulation: Depolarize the cells with a high-potassium solution to open VGCCs and establish a baseline calcium influx signal.
- Compound Application: Add **ML67-33** to the wells. The activation of K2P channels should cause hyperpolarization, leading to the closure of VGCCs and a decrease in intracellular calcium.

- Signal Detection: Record the change in fluorescence. A decrease in fluorescence in the presence of **ML67-33** indicates channel activation.

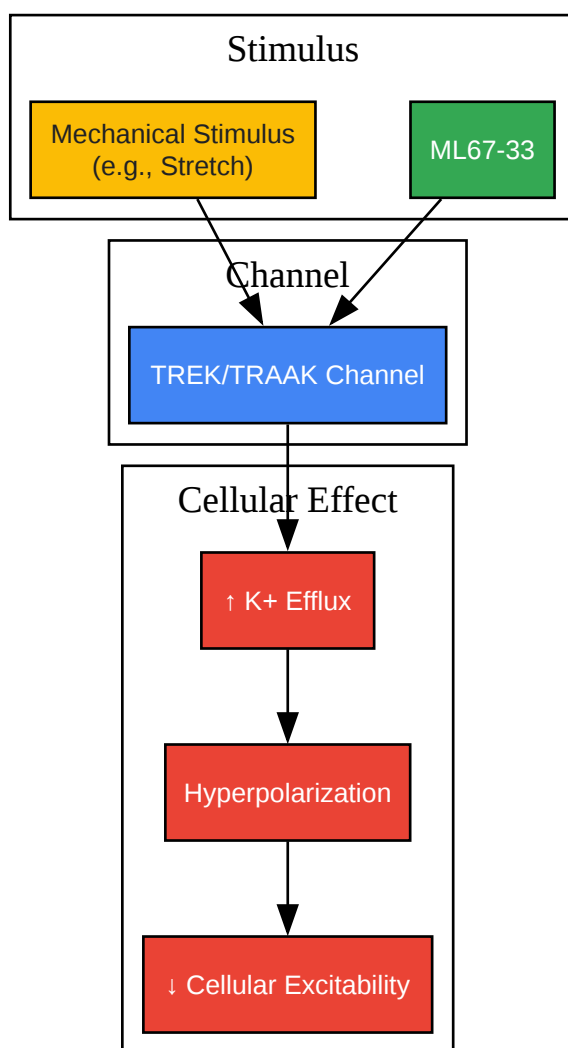


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Caption: General workflow for a cell-based calcium imaging assay.

## Signaling Pathway and Experimental Logic

**ML67-33** integrates into the signaling pathway of mechanosensitive K2P channels by acting as a direct chemical activator, thereby facilitating the study of their downstream physiological effects.

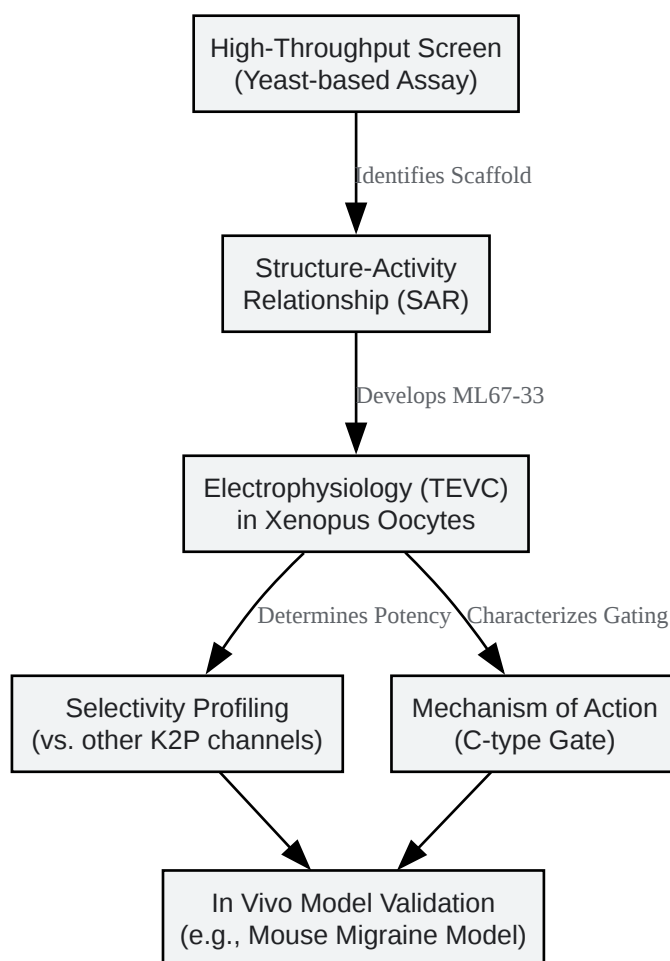


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Caption: Signaling pathway involving mechanosensitive K2P channels and **ML67-33**.

The validation of **ML67-33** as a selective activator followed a logical progression from high-throughput screening to detailed biophysical characterization and finally to in vivo models.





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Caption: Logical workflow for the identification and validation of **ML67-33**.

## Conclusion

**ML67-33** is a selective and reversible activator of the mechanosensitive TREK-1, TREK-2, and TRAAK potassium channels. Its well-characterized mechanism of action and low micromolar potency make it an indispensable tool for researchers in neuroscience, cardiology, and sensory biology. By providing a direct means of activating these channels, **ML67-33** enables detailed investigation into their roles in health and disease, paving the way for the potential development of novel therapeutics targeting K2P channel-related disorders. Researchers should, as with any small molecule, remain mindful of potential off-target effects at high concentrations and incorporate appropriate controls in their experimental designs.

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- To cite this document: BenchChem. [ML67-33: A Technical Guide for Studying Mechanosensitive K2P Channels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10817379#ml67-33-for-studying-mechanosensitive-ion-channels]

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